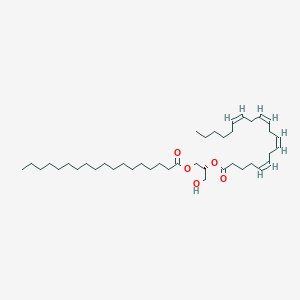

3-Steraoyl-2-arachidonyl-SN-glycerol

Description

Contextualizing Diacylglycerols within Cellular Lipid Signaling Networks

Diacylglycerols (DAGs) are a class of lipid molecules fundamental to cellular function, acting as both key metabolic intermediates and critical second messengers in signaling pathways. youtube.com Structurally, a DAG consists of a glycerol (B35011) backbone to which two fatty acid chains are attached via ester bonds. youtube.com While they are present in low concentrations within cellular membranes, their levels can change dynamically in response to external signals. frontiersin.org

The generation of DAG is often a result of the enzymatic hydrolysis of membrane phospholipids (B1166683), such as phosphatidylinositol 4,5-bisphosphate (PIP₂), by phospholipase C (PLC) enzymes. frontiersin.orgwikipedia.org This event is a pivotal step in many signal transduction cascades initiated by the activation of G protein-coupled receptors (GPCRs) and receptor tyrosine kinases. wikipedia.orgmdpi.com Once produced at the membrane, DAG recruits and activates a host of downstream effector proteins, the most prominent of which is the protein kinase C (PKC) family. youtube.comnih.gov The activation of PKC isoforms triggers a wide array of cellular responses, including cell growth, differentiation, apoptosis, and immune responses. youtube.comnih.govnih.gov Beyond PKC, DAG also modulates the activity of other targets, including Munc13 proteins, which are essential for synaptic vesicle priming, and certain transient receptor potential (TRP) channels. nih.govnih.gov

The signaling function of DAG is tightly controlled. Its levels are attenuated by enzymes called diacylglycerol kinases (DGKs), which phosphorylate DAG to produce phosphatidic acid (PA), another important lipid second messenger. frontiersin.orgnih.gov This conversion effectively terminates DAG signaling while initiating PA-mediated pathways, acting as a molecular switch that regulates the balance between these two critical signaling lipids. frontiersin.org

Stereospecificity and Positional Isomerism in Diacylglycerol Biology

The biological function of a diacylglycerol molecule is not determined solely by its presence, but is intricately defined by its three-dimensional structure, specifically its stereochemistry and the position of its fatty acid chains. The glycerol backbone is a prochiral molecule, and the specific arrangement of acyl chains gives rise to different isomers with distinct metabolic fates and signaling properties.

The stereospecific numbering (sn) system is used to designate the conformation of glycerol derivatives. nih.gov This nomenclature defines the carbon atoms of the glycerol backbone as sn-1, sn-2, and sn-3. Consequently, DAGs can exist as sn-1,2-, sn-2,3-, and sn-1,3- positional isomers. nih.govoup.com The sn-1,2 and sn-2,3 isomers are enantiomers—mirror images that are not superimposable. nih.gov

This structural nuance is of profound biological importance because enzymes involved in lipid metabolism and signaling often exhibit strict stereospecificity. For instance, phospholipase C (PLC) enzymes specifically hydrolyze phospholipids to generate sn-1,2-DAGs. nih.gov Conversely, other lipases act on different positions. Adipose triglyceride lipase (B570770) (ATGL), for example, can hydrolyze triacylglycerols to produce sn-2,3-DAGs and rac-1,3-DAGs, but does not generate significant amounts of sn-1,2-DAGs. nih.gov

The specific isomer generated dictates the subsequent signaling cascade. Research has shown that subtle differences in DAG structure, including the specific isomeric form, can affect lipid-protein affinities and the kinetics of lipid turnover. pnas.org This specificity in interaction ensures that distinct pools of DAG, generated by different enzymes in different cellular locations, can encode unique information and trigger specific downstream cellular events. pnas.org

Significance of Acyl Chain Composition, particularly Arachidonic Acid, in Lipid Mediators

The identity of the two fatty acid chains (acyl groups) esterified to the glycerol backbone is a critical determinant of a diacylglycerol's biological activity. The length and degree of saturation of these acyl chains influence the physical properties of the cell membrane and, more importantly, define the molecule's role as a precursor for a vast array of potent, short-lived signaling molecules known as lipid mediators. pnas.orgnih.gov

Arachidonic acid (AA), a 20-carbon omega-6 polyunsaturated fatty acid, is of particular significance in this context. mdpi.com When a DAG containing arachidonic acid, typically at the sn-2 position, is hydrolyzed by a diacylglycerol lipase (DAGL), it releases AA or the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govwikipedia.orgnih.gov Free arachidonic acid serves as the substrate for several key enzyme systems, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes. mdpi.comresearchgate.net

These enzymatic pathways convert arachidonic acid into a large family of bioactive eicosanoids, which includes prostaglandins (B1171923), thromboxanes, and leukotrienes. researchgate.netnih.gov These lipid mediators are central players in regulating inflammation, immune responses, vascular tone, and pain signaling. mdpi.comresearchgate.netresearchgate.net For example, many prostaglandins derived from AA are potent pro-inflammatory mediators. researchgate.netresearchgate.net The endocannabinoid 2-AG, also derived from AA-containing DAGs, is the most abundant endocannabinoid in the brain and a key modulator of synaptic transmission. wikipedia.orgmdpi.comnih.gov Therefore, the specific incorporation of arachidonic acid into the DAG backbone positions that molecule at a crucial metabolic crossroads, poised to initiate powerful and diverse signaling cascades.

Overview of 3-Stearoyl-2-arachidonyl-SN-glycerol's Unique Position in Lipid Metabolism and Signaling

The compound 3-Stearoyl-2-arachidonyl-sn-glycerol, more precisely named sn-2-arachidonoyl-3-stearoyl-glycerol, is a specific stereoisomer of diacylglycerol. It features a saturated 18-carbon stearic acid at the sn-3 position and the polyunsaturated 20-carbon arachidonic acid at the sn-2 position. This specific structure distinguishes it from its more commonly studied enantiomer, 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (sn-1,2-SAG).

The sn-1,2 isomer is the canonical DAG produced following receptor-mediated activation of phospholipase C, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂). mdpi.com As such, sn-1,2-SAG is a well-established activator of protein kinase C (PKC) isoforms and serves as the direct precursor for the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG) via the action of diacylglycerol lipase α (DAGLα). mdpi.commedchemexpress.comcaymanchem.com

In contrast, the unique sn-2,3 configuration of 3-stearoyl-2-arachidonyl-sn-glycerol suggests a different metabolic origin and potentially distinct functional roles. As previously noted, certain enzymes like adipose triglyceride lipase (ATGL) can generate sn-2,3-DAGs from the breakdown of triacylglycerols. nih.gov The presence of arachidonic acid at the sn-2 position still marks this molecule as a potential source for bioactive lipid mediators. However, its stereochemistry could influence its recognition and processing by downstream enzymes. The specific orientation of the acyl chains may alter its affinity for the active sites of various DAGL or DGK isoforms, potentially leading to a different rate or profile of 2-AG or phosphatidic acid production compared to its sn-1,2 counterpart. This positions 3-stearoyl-2-arachidonyl-sn-glycerol as a unique signaling molecule, whose specific generation and subsequent metabolism may contribute to a distinct subset of cellular signaling events, separate from the canonical PLC-mediated pathway.

Data Tables

Table 1: Properties of Key Fatty Acids This table is interactive. Click on the headers to sort.

| Fatty Acid | Chemical Formula | Carbon Atoms | Double Bonds | Type |

|---|---|---|---|---|

| Arachidonic Acid | C₂₀H₃₂O₂ | 20 | 4 | Polyunsaturated (Omega-6) |

Table 2: Major Diacylglycerol Isomers and Their Primary Enzymatic Origin This table is interactive. Click on the headers to sort.

| Isomer | Common Name/Abbreviation | Key Generating Enzyme(s) | Primary Precursor Molecule |

|---|---|---|---|

| sn-1,2-Diacylglycerol | 1,2-DAG | Phospholipase C (PLC) | Phosphatidylinositol 4,5-bisphosphate (PIP₂) |

| sn-2,3-Diacylglycerol | 2,3-DAG | Adipose Triglyceride Lipase (ATGL) | Triacylglycerol (TAG) |

Properties

Molecular Formula |

C41H72O5 |

|---|---|

Molecular Weight |

645 g/mol |

IUPAC Name |

[(2R)-1-hydroxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C41H72O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h11,13,17,19,22,24,28,30,39,42H,3-10,12,14-16,18,20-21,23,25-27,29,31-38H2,1-2H3/b13-11-,19-17-,24-22-,30-28-/t39-/m1/s1 |

InChI Key |

NSXLMTYRMFVYNT-GSEBOFAUSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC |

Synonyms |

1-stearoyl-2-arachidonoyl-sn-glycerol 1-stearoyl-2-arachidonoylglycerol |

Origin of Product |

United States |

Biosynthesis and Enzymatic Pathways of 3 Stearoyl 2 Arachidonyl Sn Glycerol

De Novo Synthesis Pathways for Diacylglycerols relevant to 1-Stearoyl-2-arachidonyl-SN-glycerol

The de novo synthesis of diacylglycerols, including 1-stearoyl-2-arachidonyl-sn-glycerol, occurs primarily through the Kennedy pathway, also known as the glycerol (B35011) phosphate pathway. This fundamental metabolic route begins with glycerol-3-phosphate and involves two sequential acylation steps to form phosphatidic acid, which is then converted to diacylglycerol.

The key enzymes in this pathway are glycerol-3-phosphate acyltransferase (GPAT) and 1-acylglycerol-3-phosphate acyltransferase (AGPAT). The specificity of these enzymes for particular fatty acyl-CoAs is crucial for determining the final acyl composition of the diacylglycerol. To produce 1-stearoyl-2-arachidonyl-sn-glycerol, the following steps are necessary:

Acylation of Glycerol-3-Phosphate: A GPAT isoform with a preference for saturated fatty acids catalyzes the transfer of stearoyl-CoA to the sn-1 position of glycerol-3-phosphate, forming 1-stearoyl-lysophosphatidic acid. GPAT1, a mitochondrial isoform, is known to exhibit a preference for saturated acyl-CoAs such as palmitoyl-CoA and stearoyl-CoA.

Acylation of Lysophosphatidic Acid: An AGPAT isoform then acylates the sn-2 position of 1-stearoyl-lysophosphatidic acid with arachidonoyl-CoA. Several AGPAT isoforms exist, and their substrate specificities contribute to the diversity of diacylglycerol species.

Dephosphorylation of Phosphatidic Acid: The resulting 1-stearoyl-2-arachidonyl-phosphatidic acid is then dephosphorylated by a phosphatidic acid phosphatase (PAP), also known as lipin, to yield 1-stearoyl-2-arachidonyl-sn-glycerol.

This de novo pathway is essential for generating new diacylglycerol molecules for both signaling purposes and for the synthesis of more complex phospholipids (B1166683) and triacylglycerols.

Generation from Phospholipid Precursors via Phospholipase Activities

A more rapid and common mechanism for generating 1-stearoyl-2-arachidonyl-sn-glycerol in response to extracellular signals involves the enzymatic cleavage of pre-existing phospholipids in cellular membranes.

The most prominent pathway for the signal-induced production of 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) is the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) enzymes. Phosphoinositides are uniquely enriched with stearic acid at the sn-1 position and arachidonic acid at the sn-2 position, making them the primary source for this specific DAG species.

Upon activation of G-protein coupled receptors (GPCRs) or receptor tyrosine kinases, various PLC isoforms are recruited to the plasma membrane and catalytically cleave PIP2 into two second messengers: inositol 1,4,5-trisphosphate (IP3) and 1-stearoyl-2-arachidonyl-sn-glycerol. This DAG remains in the inner leaflet of the plasma membrane, where it can activate downstream signaling proteins, most notably protein kinase C (PKC). The PLCβ isoforms are typically activated by Gαq/11 subunits of heterotrimeric G-proteins, while PLCγ isoforms are activated by receptor tyrosine kinases.

An alternative, though less direct, pathway for the generation of 1-stearoyl-2-arachidonyl-sn-glycerol involves the sequential action of phospholipase D (PLD) and phosphatidic acid phosphohydrolase (PAP).

In this pathway, PLD first hydrolyzes a phospholipid, such as phosphatidylcholine (PC), to generate phosphatidic acid (PA) and a free head group (choline). If the substrate is 1-stearoyl-2-arachidonoyl-phosphatidylcholine, the product will be 1-stearoyl-2-arachidonoyl-phosphatidic acid. Subsequently, a PAP enzyme dephosphorylates this PA to produce 1-stearoyl-2-arachidonyl-sn-glycerol.

The contribution of this pathway to the total pool of this specific DAG is dependent on the availability of the appropriate phospholipid precursor and the activity and specificity of the PLD and PAP isoforms present in the cell.

Acyltransferase Activities and Stereospecific Acylation in 1-Stearoyl-2-arachidonyl-SN-glycerol Formation

The precise positioning of stearic acid at the sn-1 position and arachidonic acid at the sn-2 position is a hallmark of this diacylglycerol species and is critical for its biological activity. This stereospecificity is established during de novo synthesis by the sequential and selective action of acyltransferases.

As mentioned, GPAT enzymes initiate the pathway by acylating glycerol-3-phosphate at the sn-1 position. Studies have shown that mitochondrial GPAT isoforms, such as GPAT1, have a preference for saturated fatty acyl-CoAs. Following this, AGPAT enzymes acylate the now-vacant sn-2 position. Certain AGPAT isoforms exhibit a strong preference for unsaturated fatty acyl-CoAs, including arachidonoyl-CoA. This two-step enzymatic process ensures the correct stereochemical configuration of the resulting phosphatidic acid, which is then converted to 1-stearoyl-2-arachidonyl-sn-glycerol.

The table below summarizes the key enzymes and their roles in achieving the specific acylation pattern.

| Enzyme Family | Specific Isoform (Example) | Substrate(s) | Product | Role in Stereospecificity |

| Glycerol-3-phosphate Acyltransferase (GPAT) | GPAT1 | Glycerol-3-phosphate, Stearoyl-CoA | 1-stearoyl-lysophosphatidic acid | Selectively acylates the sn-1 position with a saturated fatty acid. |

| 1-acylglycerol-3-phosphate Acyltransferase (AGPAT) | - | 1-stearoyl-lysophosphatidic acid, Arachidonoyl-CoA | 1-stearoyl-2-arachidonyl-phosphatidic acid | Selectively acylates the sn-2 position with an unsaturated fatty acid. |

Subcellular Compartmentalization of 1-Stearoyl-2-arachidonyl-SN-glycerol Biosynthesis

The biosynthesis of 1-stearoyl-2-arachidonyl-sn-glycerol is spatially organized within the cell, reflecting its diverse roles in cellular metabolism and signaling.

Endoplasmic Reticulum (ER): The ER is the primary site for the de novo synthesis of phospholipids and triacylglycerols. Key enzymes of the Kennedy pathway, including certain GPAT and AGPAT isoforms, as well as PAPs, are localized to the ER membrane. Therefore, the de novo synthesis of 1-stearoyl-2-arachidonyl-sn-glycerol occurs predominantly in this organelle.

Mitochondria: Mitochondria also possess the capacity for de novo glycerolipid synthesis. Mitochondrial GPAT isoforms, such as GPAT1 and GPAT2, are located in the outer mitochondrial membrane and contribute to the cellular pool of lysophosphatidic acid.

Plasma Membrane: The rapid, signal-induced generation of 1-stearoyl-2-arachidonyl-sn-glycerol primarily takes place at the inner leaflet of the plasma membrane. This is where its main precursor, PIP2, is located and where receptor-activated PLC isoforms become active. This localized production is crucial for its function as a second messenger, allowing for the recruitment and activation of cytosolic signaling proteins at the membrane.

The subcellular location of the enzymes that further metabolize 1-stearoyl-2-arachidonyl-sn-glycerol, such as diacylglycerol kinases (DGKs) and diacylglycerol lipases (DAGLs), also contributes to the spatial and temporal control of its signaling functions. For instance, the localization of DAGLα to the postsynaptic densities of neurons is critical for the on-demand synthesis of the endocannabinoid 2-AG.

Metabolic Fate and Degradation of 3 Stearoyl 2 Arachidonyl Sn Glycerol

Phosphorylation by Diacylglycerol Kinases (DGKs)

One of the primary metabolic routes for 3-stearoyl-2-arachidonyl-sn-glycerol is its phosphorylation by a family of enzymes known as diacylglycerol kinases (DGKs). This reaction converts the DAG molecule into phosphatidic acid (PA), another important lipid second messenger. nih.gov This conversion is a critical step in terminating DAG-mediated signaling and initiating PA-dependent cellular processes. nih.gov

The DGK family in mammals consists of ten isoforms, which exhibit distinct substrate specificities and regulatory properties, allowing for fine-tuned control over DAG and PA levels in different cellular contexts. mdpi.com Notably, the ε-isoform of DGK (DGKε) displays a marked preference for DAG species containing an arachidonoyl group at the sn-2 position, such as 3-stearoyl-2-arachidonyl-sn-glycerol. nih.govmdpi.comfrontiersin.org This specificity is crucial, as the predominant DAG species generated from the hydrolysis of phosphoinositides by phospholipase C is 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953). nih.govnih.gov

Research has shown that DGKε is the only isoform with a clear in vitro specificity for DAGs with an arachidonoyl acyl chain at the sn-2 position. nih.gov While DGKε shows a preference for a stearoyl chain at the sn-1 position, it can also efficiently phosphorylate 1,2-diarachidonoyl-DAG, indicating some flexibility for the sn-1 acyl chain. nih.gov Other isoforms, such as DGKα and DGKζ, can phosphorylate arachidonoyl-containing DAGs, but they show greater specificity for arachidonoyl groups when they are part of 1-alkyl-2-acylglycerols rather than diacylglycerols. nih.gov The phospholipid environment can also modulate the substrate selectivity of these enzymes. nih.gov

Table 1: Substrate Preferences of Selected DGK Isoforms

| DGK Isoform | Preferred Substrate(s) Containing Arachidonic Acid | Key Findings |

| DGKε | 1-stearoyl-2-arachidonoyl-sn-glycerol (SAG), 1,2-diarachidonoyl-DAG | Shows the highest specificity for DAGs with an arachidonoyl chain at the sn-2 position. nih.govfrontiersin.orgresearchgate.net |

| DGKα | 1-alkyl-2-arachidonoyl-glycerols > arachidonoyl-containing DAGs | Exhibits greater specificity for arachidonoyl groups in alkylacylglycerols compared to diacylglycerols. nih.gov |

| DGKζ | 1-alkyl-2-arachidonoyl-glycerols > arachidonoyl-containing DAGs | Shows a lesser, but still significant, preference for arachidonoyl-containing alkylacylglycerols. nih.gov |

The formation of phosphatidic acid from 3-stearoyl-2-arachidonyl-sn-glycerol is tightly regulated by controlling the activity and localization of DGK isoforms. mdpi.com The structural differences among DGK isoforms, particularly in their regulatory domains, dictate their interactions with other proteins and their subcellular localization, which in turn governs their access to their DAG substrate. mdpi.com

The phosphorylation of 1-stearoyl-2-arachidonoyl-DAG by DGKε is a key step in the resynthesis of phosphatidylinositol (PI), a critical component of cell membranes and a source of signaling molecules. nih.gov Deletion of DGKε has been shown to significantly reduce the levels of both PI and PA in the plasma membrane, highlighting its importance in the PI cycle. nih.gov The activity of DGKs can also be influenced by the lipid composition of the membrane, with factors like cholesterol and phosphatidylethanolamine (B1630911) affecting substrate selectivity. nih.gov The conversion of DAG to PA is considered a major pathway for terminating the signaling functions of DAG. nih.gov

Hydrolysis by Diacylglycerol Lipases

An alternative metabolic fate for 3-stearoyl-2-arachidonyl-sn-glycerol is its hydrolysis by diacylglycerol lipases (DAGLs). This enzymatic action breaks down the DAG molecule, releasing fatty acids and a monoacylglycerol.

Diacylglycerol lipases exhibit stereospecificity, meaning they selectively cleave fatty acids from specific positions on the glycerol (B35011) backbone. The primary DAGL responsible for the hydrolysis of 1-stearoyl-2-arachidonoyl-sn-glycerol in the central nervous system is DAGLα. nih.gov This enzyme specifically hydrolyzes the ester bond at the sn-1 position, releasing stearic acid and generating the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov

In other contexts, such as in human neutrophils, the release of arachidonic acid from 1-stearoyl-2-arachidonoyl-sn-glycerol occurs through a two-step process. nih.gov First, a 1-diacylglycerol lipase (B570770) cleaves the stearic acid from the sn-1 position. Subsequently, a 2-monoacylglycerol lipase releases arachidonic acid from the resulting 2-monoacylglycerol. nih.gov In this system, the action of the 1-diacylglycerol lipase is the rate-limiting step. nih.gov

The hydrolysis of DAGs containing arachidonic acid is a critical step for initiating the biosynthesis of eicosanoids, a large family of signaling molecules that includes prostaglandins (B1171923), thromboxanes, and leukotrienes. nih.gov The release of arachidonic acid from the sn-2 position, often following the initial removal of the sn-1 fatty acid, makes it available for metabolism by several enzymatic pathways. nih.govnih.gov

Once freed from the glycerol backbone, arachidonic acid can be acted upon by cyclooxygenase (COX) enzymes (COX-1 and COX-2) to produce prostaglandins and thromboxanes, or by lipoxygenase (LOX) enzymes to generate leukotrienes. nih.govyoutube.com These eicosanoids are potent local hormones that play key roles in inflammation, immunity, and cardiovascular function. youtube.com The action of DAGLα to produce 2-AG is also significant, as 2-AG itself can be further metabolized by enzymes like COX-2 to form prostaglandin (B15479496) glycerol esters, another class of bioactive lipids. nih.gov

Conversion to Triacylglycerols

3-Stearoyl-2-arachidonyl-sn-glycerol can also be converted into triacylglycerols (TAGs), which serve as the primary form of energy storage in cells. This conversion is catalyzed by acyl-CoA:diacylglycerol acyltransferases (DGATs), which add a third fatty acid to the DAG molecule. There are two main DGAT enzymes, DGAT1 and DGAT2, which have different substrate preferences and subcellular locations.

While sn-1,2-DAGs like 3-stearoyl-2-arachidonyl-sn-glycerol are substrates for glycerophospholipid biosynthesis, their direct role as a preferred substrate for TAG synthesis is less clear and may be cell-type dependent. nih.gov Some research suggests that DGAT2 may preferentially esterify sn-1,3-DAG, which can be formed from the hydrolysis of TAGs by adipose triglyceride lipase (ATGL). nih.gov This suggests a potential for a coordinated cycle of TAG hydrolysis and re-esterification on lipid droplets. nih.gov However, 3-stearoyl-2-arachidonyl-sn-glycerol is recognized as an intermediate in various de novo triacylglycerol biosynthesis pathways. nih.gov The deficiency of DGKε has been shown to alter the expression of DGAT, indicating a complex interplay between the phosphorylation and acylation pathways of DAG metabolism. frontiersin.org

Temporal and Spatial Regulation of 3-Stearoyl-2-arachidonyl-SN-glycerol Turnover

The turnover of 1-stearoyl-2-arachidonoyl-sn-glycerol is intrinsically linked to the on-demand biosynthesis and subsequent inactivation of 2-AG. This regulation occurs at multiple levels, including enzymatic control, subcellular localization, and developmental expression, ensuring that the generation and degradation of this signaling lipid are precisely managed. nih.gov

The primary pathway for the synthesis of 1-stearoyl-2-arachidonoyl-sn-glycerol involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid abundant in cellular membranes. nih.gov This reaction is catalyzed by phospholipase C (PLC) and is often triggered by the activation of G-protein-coupled receptors or receptor tyrosine kinases, providing a mechanism for temporal control linked to extracellular signals. nih.govnih.gov The resulting 1-stearoyl-2-arachidonoyl-sn-glycerol is the most prevalent diacylglycerol species in the brain. nih.gov

The subsequent and key step in its turnover is the hydrolysis by diacylglycerol lipase (DAGL) to produce 2-AG. nih.govnih.gov The regulation of DAGL activity and expression is a critical control point for both the levels of 1-stearoyl-2-arachidonoyl-sn-glycerol and the synthesis of 2-AG.

Spatial Regulation: The enzymes responsible for the turnover of 1-stearoyl-2-arachidonoyl-sn-glycerol and its metabolite 2-AG are strategically located within cells to facilitate localized signaling.

Diacylglycerol Lipases (DAGLs): Two main isoforms, DAGLα and DAGLβ, are responsible for hydrolyzing 1-stearoyl-2-arachidonoyl-sn-glycerol. nih.gov Their expression is spatially distinct. In the adult brain, expression often becomes restricted to specific synaptic fields. For example, within the cerebellum, DAGL expression can be confined to the dendritic compartment, allowing for localized synthesis of 2-AG in postsynaptic neurons. nih.gov This precise localization ensures that 2-AG is produced where it is needed for retrograde signaling.

Monoacylglycerol Lipase (MAGL): This is the primary enzyme for the degradation of 2-AG, hydrolyzing over 85% of it in the brain. nih.gov MAGL is a membrane-bound enzyme, often located in presynaptic terminals. mdpi.com This presynaptic localization allows for the rapid inactivation of 2-AG following its retrograde signaling at presynaptic cannabinoid receptors (CB1).

Other Hydrolases: Enzymes such as α/β-hydrolase domain 6 (ABHD6) and ABHD12 also contribute to 2-AG degradation. nih.gov ABHD6, for instance, is found in the postsynaptic membrane, providing another layer of spatial control over 2-AG levels. nih.gov

Temporal Regulation: The timing of 1-stearoyl-2-arachidonoyl-sn-glycerol turnover is crucial for its role in signaling cascades.

On-Demand Synthesis: The production of 2-AG from 1-stearoyl-2-arachidonoyl-sn-glycerol is not continuous but occurs "on-demand" in response to neuronal stimulation. nih.gov This ensures that 2-AG signaling is transient and tightly coupled to synaptic activity.

Developmental Regulation: The expression of DAGL isoforms is temporally regulated throughout development. During embryonic and early postnatal development, both DAGLα and DAGLβ are expressed in axonal tracts, playing a role in axonal growth. nih.gov However, in the adult brain, their expression becomes more restricted to synaptic fields, reflecting a shift in function toward synaptic plasticity. nih.gov

Post-Translational Modifications: There is emerging evidence that DAGL activity is regulated by post-translational modifications such as phosphorylation and palmitoylation. nih.gov These modifications can rapidly and reversibly alter enzyme activity, providing a mechanism for fine-tuning the rate of 1-stearoyl-2-arachidonoyl-sn-glycerol turnover in response to cellular conditions.

The coordinated action and specific localization of these metabolic enzymes ensure that the signaling actions initiated by the turnover of 1-stearoyl-2-arachidonoyl-sn-glycerol are precisely controlled in both space and time.

Interactive Data Tables

Table 1: Key Enzymes in the Turnover of 1-Stearoyl-2-arachidonoyl-sn-glycerol and 2-Arachidonoylglycerol

| Enzyme | Function | Substrate(s) | Product(s) | Primary Cellular Location |

| Phospholipase C (PLC) | Synthesis | Phosphatidylinositol 4,5-bisphosphate (PIP2) | 1-Stearoyl-2-arachidonoyl-sn-glycerol, Inositol trisphosphate | Postsynaptic membrane |

| Diacylglycerol Lipase α/β (DAGLα/β) | Turnover/Synthesis | 1-Stearoyl-2-arachidonoyl-sn-glycerol | 2-Arachidonoylglycerol (2-AG), Stearic acid | Postsynaptic neurons, Dendrites, Axonal tracts (developmental) nih.gov |

| Monoacylglycerol Lipase (MAGL) | Degradation | 2-Arachidonoylglycerol (2-AG) | Arachidonic acid, Glycerol | Presynaptic nerve terminals, Membrane-bound mdpi.comnih.gov |

| α/β-hydrolase domain 6 (ABHD6) | Degradation | 2-Arachidonoylglycerol (2-AG) | Arachidonic acid, Glycerol | Postsynaptic membrane nih.gov |

| α/β-hydrolase domain 12 (ABHD12) | Degradation | 2-Arachidonoylglycerol (2-AG) | Arachidonic acid, Glycerol | Brain, various tissues nih.gov |

| Fatty Acid Amide Hydrolase (FAAH) | Degradation | 2-Arachidonoylglycerol (2-AG), Anandamide | Arachidonic acid, Glycerol | Brain, various tissues nih.govnih.gov |

Table 2: Spatial and Temporal Expression of Diacylglycerol Lipase (DAGL) Isoforms

| DAGL Isoform | Developmental Expression | Adult Expression | Functional Implication |

| DAGLα | Expressed in axonal tracts | Restricted to synaptic fields, dendritic compartments in cerebellum nih.gov | Role shifts from axonal growth to retrograde synaptic signaling nih.gov |

| DAGLβ | Expressed in axonal tracts | Restricted to synaptic fields nih.gov | Cooperates with DAGLα in regulating 2-AG production nih.gov |

Molecular Mechanisms of Action and Cellular Signaling Mediated by 3 Stearoyl 2 Arachidonyl Sn Glycerol

Activation of Protein Kinase C (PKC) Isoforms by 3-Stearoyl-2-arachidonyl-SN-glycerol.scbt.comsigmaaldrich.comnih.govresearchgate.netcaymanchem.comuniversiteitleiden.nl

As a canonical second messenger, one of the most well-documented functions of 3-stearoyl-2-arachidonyl-sn-glycerol is the activation of Protein Kinase C (PKC). echelon-inc.com Diacylglycerols are essential for recruiting and activating PKC at the cellular membrane, a critical step in numerous signal transduction pathways that regulate a wide array of cellular functions. echelon-inc.com

Research has demonstrated that 3-stearoyl-2-arachidonyl-sn-glycerol is a potent activator of specific PKC isoforms. It shows a strong capacity to activate conventional and novel PKC isoforms, including PKCα, PKCε, and PKCδ, with activation occurring at nanomolar concentrations. echelon-inc.comcaymanchem.com This specificity is significant, as different PKC isoforms can have distinct, and sometimes opposing, downstream effects on cellular processes.

| Activated PKC Isoform | Class |

| PKCα (Alpha) | Conventional (cPKC) |

| PKCε (Epsilon) | Novel (nPKC) |

| PKCδ (Delta) | Novel (nPKC) |

The activation of PKC by 3-stearoyl-2-arachidonyl-sn-glycerol is an allosteric process. sigmaaldrich.com Upon its generation in the plasma membrane, this DAG molecule serves as a binding site for the C1 domain of conventional and novel PKC isoforms. This interaction induces a conformational change in the kinase, relieving autoinhibition and promoting its catalytic activity. This binding event is crucial for the stable translocation of PKC from the cytosol to the plasma membrane, where it can access and phosphorylate its target substrates, thereby propagating the signal downstream.

Interaction with RasGRP Family Proteins and Downstream Signaling Cascades.scbt.comcaymanchem.com

Beyond its classical role in PKC activation, 3-stearoyl-2-arachidonyl-sn-glycerol directly engages with other critical signaling hubs. It has been shown to competitively bind to the Ras Guanine (B1146940) Nucleotide Releasing Protein (RasGRP) family of proteins. echelon-inc.comcaymanchem.com RasGRPs are guanine nucleotide exchange factors for Ras and Rap small GTPases and are themselves regulated by DAG.

In Jurkat T-cells, 3-stearoyl-2-arachidonyl-sn-glycerol binds to RasGRP with a reported inhibitor constant (Ki) of 4.49 µM. caymanchem.com This interaction is independent of PKC and directly modulates the Ras-MAPK (Mitogen-Activated Protein Kinase) signaling cascade, a pathway fundamental to cell proliferation, differentiation, and survival. caymanchem.com

| Target Protein | Interaction Type | Reported Ki | Downstream Pathway |

| RasGRP | Competitive Binding | 4.49 µM | MAP Kinase (MAPK) |

Modulation of Transient Receptor Potential (TRP) Channels.researchgate.net

Evidence indicates that 3-stearoyl-2-arachidonyl-sn-glycerol can modulate the activity of Transient Receptor Potential (TRP) channels. sigmaaldrich.com Specifically, it has been implicated in the activation of TRPC3 and TRPC6 channels. sigmaaldrich.com This activation leads to an increase in intracellular free calcium levels, a ubiquitous signaling event that can trigger a multitude of cellular responses. sigmaaldrich.com Furthermore, diacylglycerol in general can indirectly regulate other TRP channels, such as TRPV1, through the PKC-dependent phosphorylation of the ion channel. researchgate.net

Engagement with Other Lipid-Binding Domains and Effector Proteins

The signaling capacity of 3-stearoyl-2-arachidonyl-sn-glycerol extends to its interaction with various other proteins that possess specific lipid-binding domains. While PKC and RasGRP are primary examples, other proteins with C1 domains or atypical DAG-binding motifs are potential effectors. The structural conformation of DAGs, influenced by the specific fatty acyl chains, can determine binding affinity and specificity for these domains. For instance, START domains are known lipid-binding modules that form cavities to bind ligands like diacylglycerol, facilitating their transport or modulating protein activity. semanticscholar.org

Spatiotemporal Dynamics and Microdomain Localization of 3-Stearoyl-2-arachidonyl-SN-glycerol Signaling

The signaling functions of 3-stearoyl-2-arachidonyl-sn-glycerol are tightly controlled in both space and time. It is the predominant DAG species generated following the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) in response to receptor stimulation. nih.gov This on-demand synthesis ensures that its signaling is localized to specific membrane microdomains where the upstream receptors and downstream effectors are concentrated.

A key example of this is in synaptic retrograde signaling. Here, 3-stearoyl-2-arachidonyl-sn-glycerol is produced in the postsynaptic membrane, where it can then be converted to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov The spatiotemporal dynamics of this process have been visualized using specialized biosensors, confirming the localized and transient nature of DAG signaling at the synapse. nih.gov This precise localization is critical for its function in modulating neurotransmitter release and synaptic plasticity.

Functional Significance of 3 Stearoyl 2 Arachidonyl Sn Glycerol in Physiological Processes

Regulation of Cell Proliferation and Differentiation Pathways

1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) is a significant regulator of cell growth, division, and specialization through its interaction with key signaling proteins. As a diacylglycerol, it is a potent endogenous activator of Protein Kinase C (PKC), a family of enzymes central to signal transduction cascades that control cellular processes like proliferation and differentiation. merckmillipore.comechelon-inc.comscbt.com Research has shown that SAG can potently activate several PKC isoforms, including PKCα, PKCβI, PKCδ, PKCε, and PKCγ. caymanchem.commedchemexpress.com

One study specifically implicated the generation of 1-stearoyl, 2-arachidonyl glycerol (B35011) in the activation of the nuclear form of PKC-betaII during the G2/M phase of the cell cycle, suggesting a role in cell division. sigmaaldrich.com Beyond PKC, SAG also interacts with other signaling networks. It competitively binds to Ras guanyl-releasing protein (RasGRP), an activator of the Ras family of small GTPases. echelon-inc.comcaymanchem.com This interaction can modulate the MAP kinase pathway, another critical axis in the regulation of cell proliferation and differentiation. caymanchem.com

| Activated Protein | Signaling Pathway | Cellular Process | References |

| Protein Kinase C (PKC) | PKC Signaling | Cell Proliferation, Differentiation, Survival | echelon-inc.comcaymanchem.commedchemexpress.com |

| RasGRP | Ras/MAP Kinase | Cell Proliferation, Differentiation | echelon-inc.comcaymanchem.com |

| TRPC3/TRPC6 Channels | Ca2+ Signaling | Cell Growth, Contraction | medchemexpress.comsigmaaldrich.com |

Contributions to Apoptosis and Cell Survival Mechanisms

Through its activation of the Protein Kinase C (PKC) family, 1-stearoyl-2-arachidonoyl-sn-glycerol influences the delicate balance between cell survival and programmed cell death (apoptosis). sigmaaldrich.com PKC isoforms have complex and often opposing roles in apoptosis, with some promoting survival and others facilitating cell death, depending on the cellular context and the specific isoform activated. By modulating PKC activity, SAG is positioned to influence these life-or-death cellular decisions. caymanchem.comsigmaaldrich.com The activation of survival pathways often involves the phosphorylation of anti-apoptotic proteins, while pro-apoptotic effects can be mediated by the phosphorylation of proteins that trigger the caspase cascade.

Involvement in Membrane Trafficking and Vesicular Transport

While direct studies on the role of 1-stearoyl-2-arachidonoyl-sn-glycerol in membrane trafficking are limited, its position within lipid metabolism suggests a clear involvement. SAG is generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a cornerstone of membrane identity and a key regulator of vesicular transport. nih.gov Furthermore, the structurally related phospholipid, 1-stearoyl-2-arachidonoyl-sn-glycero-3-phosphatidylethanolamine (SAPE), which shares the same fatty acid composition, is utilized in the laboratory to create giant unilamellar vesicles, model systems used to study the biophysical properties of biological membranes. caymanchem.com As a key component of the membrane and a precursor for other lipids, SAG contributes to the physical properties of bilayers, such as curvature and fluidity, which are critical for vesicle budding and fusion events.

Modulation of Synaptic Plasticity and Neurotransmitter Release in Neuronal Systems

The most extensively documented function of 1-stearoyl-2-arachidonoyl-sn-glycerol is its role as the direct biosynthetic precursor to 2-arachidonoylglycerol (B1664049) (2-AG), the most abundant endocannabinoid in the brain. nih.govnih.govqmul.ac.uk In the central nervous system, 2-AG functions as a critical retrograde messenger. nih.govnih.gov

The process begins in a postsynaptic neuron following strong stimulation, which activates phospholipase Cβ1 (PLCβ1). nih.gov This enzyme cleaves the membrane lipid PIP2 to produce SAG. nih.gov SAG is then immediately hydrolyzed by the enzyme sn-1-specific diacylglycerol lipase (B570770) (DAGL), releasing 2-AG. nih.govnih.govuniversiteitleiden.nl 2-AG travels backward across the synaptic cleft to activate presynaptic cannabinoid type-1 (CB1) receptors, which in turn suppresses the release of neurotransmitters. nih.govnih.gov This entire cascade, from PIP2 to 2-AG, is fundamental for various forms of synaptic plasticity, including short- and long-term depression of synaptic strength in brain regions like the striatum. nih.gov

| Molecule | Role in Pathway | Function | References |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Initial Substrate | Membrane phospholipid hydrolyzed by PLCβ1. | nih.gov |

| 1-Stearoyl-2-arachidonoyl-sn-glycerol (SAG) | Intermediate | Product of PIP2 hydrolysis; substrate for DAGL. | nih.govnih.gov |

| 2-Arachidonoylglycerol (2-AG) | Final Product | Endocannabinoid retrograde messenger. | nih.govqmul.ac.uk |

| CB1 Receptor | Target | Presynaptic receptor activated by 2-AG. | nih.govnih.gov |

Participation in Inflammatory Responses and Immune Cell Function

1-stearoyl-2-arachidonoyl-sn-glycerol contributes to inflammatory processes through several mechanisms. Firstly, its enzymatic degradation is a source of two potent signaling molecules. The hydrolysis of SAG by DAGL produces 2-AG, which itself has complex immunomodulatory effects. nih.govnih.gov Subsequent degradation of 2-AG by enzymes like monoacylglycerol lipase (MGL) releases arachidonic acid. nih.govmdpi.com Arachidonic acid is the primary precursor for the biosynthesis of eicosanoids, a large family of inflammatory mediators including prostaglandins (B1171923) and leukotrienes. nih.gov

Secondly, as a direct activator of PKC isoforms, SAG can influence the function of various immune cells. caymanchem.com PKC signaling is integral to processes such as leukocyte activation, cytokine release, and phagocytosis. The ability of SAG to stimulate different PKC isoforms suggests it can participate in fine-tuning these immune responses. caymanchem.commedchemexpress.com

Role in Lipid Droplet Formation and Intracellular Lipid Homeostasis

As a diacylglycerol, 1-stearoyl-2-arachidonoyl-sn-glycerol is a central intermediate in glycerolipid metabolism and plays a direct role in maintaining intracellular lipid homeostasis. nih.govnih.gov It stands at a metabolic crossroads: it can be phosphorylated to generate phosphatidic acid or, more significantly for this context, it can be acylated by diacylglycerol acyltransferase (DGAT) enzymes to form triacylglycerols (triglycerides). nih.govnih.gov Triacylglycerols are neutral lipids that serve as the primary form of energy storage in cells and are the main constituents of lipid droplets. nih.gov The synthesis of triacylglycerols from DAG is the final step in the canonical Kennedy pathway of glycerolipid synthesis. nih.gov Therefore, the availability of SAG directly influences the cell's capacity to synthesize triglycerides and form lipid droplets for energy storage and to buffer against fatty acid-induced toxicity.

Influence on Gene Expression and Transcriptional Regulatory Networks

While direct binding of 1-stearoyl-2-arachidonoyl-sn-glycerol to transcription factors has not been documented, it exerts a significant indirect influence on gene expression. This regulation occurs through the activation of downstream signaling cascades known to culminate in the nucleus and modify transcriptional activity.

The primary mechanism is through the activation of Protein Kinase C (PKC) and the Ras/MAP kinase pathway. caymanchem.com Activated PKC can phosphorylate a host of targets, including transcription factors and chromatin-modifying enzymes, thereby altering the expression of specific genes related to cell growth, apoptosis, and metabolism. sigmaaldrich.com Similarly, by binding to RasGRP, SAG can initiate the MAP kinase cascade (Ras-Raf-MEK-ERK), which leads to the phosphorylation and activation of numerous transcription factors, such as c-Fos, c-Jun, and Elk-1, that regulate genes involved in a wide array of cellular responses. caymanchem.com

Involvement of 3 Stearoyl 2 Arachidonyl Sn Glycerol in Pathophysiological States Pre Clinical Models

Aberrant Signaling in Oncogenesis and Tumor Progression Models

Alterations in lipid metabolism are a recognized hallmark of cancer, contributing to tumor development, progression, and resistance to therapy. sciencedaily.comnih.govnih.gov Lipids and their metabolites function not only as energy sources and structural components of membranes but also as potent signaling molecules that can drive oncogenic pathways. nih.govmdpi.com Within this context, specific diacylglycerols like SAG have been identified as key players in cancer pathophysiology.

Pre-clinical studies highlight that cancer cells rewire their metabolic processes to facilitate survival and proliferation, often leading to an accumulation of lipid droplets. sciencedaily.comnih.gov Research has shown that SAG is a potent activator of several isoforms of Protein Kinase C (PKC), a family of enzymes that regulate cellular processes including growth, apoptosis, and carcinogenesis. echelon-inc.comsigmaaldrich.comcaymanchem.com Furthermore, investigations using cell lines have demonstrated that SAG can competitively bind to RasGRP, an activator of the Ras signaling pathway, which is frequently mutated and hyperactivated in various cancers. caymanchem.com

In a study on superficial-type pharyngeal squamous cell carcinoma, lipidomic analysis revealed that levels of 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC), a phospholipid precursor to SAG, were elevated in the subepithelial invasive region of the tumor tissue compared to the superficial region. caymanchem.com This finding suggests that an enrichment of this specific lipid structure is associated with the invasive front of the tumor, pointing to its potential role in cancer progression.

| Pre-clinical Model | Key Finding Related to SAG/Related Molecules | Implication in Oncogenesis | Reference |

|---|---|---|---|

| Jurkat T-cells | SAG competitively binds to the Ras activator RasGRP. | Activation of the oncogenic Ras pathway. | caymanchem.com |

| Liver Cells (for PKC source) | SAG potently activates Protein Kinase C (PKC) isoforms (α, ε, δ). | Modulation of cell growth, survival, and apoptosis. | sigmaaldrich.comcaymanchem.com |

| Pharyngeal Squamous Cell Carcinoma Tissue | Increased levels of the precursor SAPC in the invasive tumor region. | Involvement in tumor invasion and progression. | caymanchem.com |

The mechanistic role of SAG in promoting cancer is tied to its function as a signaling hub. By activating PKC and influencing the Ras pathway, SAG can trigger downstream signaling cascades that promote the hallmarks of cancer. sigmaaldrich.comcaymanchem.com Enhanced lipid synthesis and the generation of lipid second messengers are thought to provide the necessary building materials for the membranes of rapidly dividing cells and to fuel oncogenic signaling. nih.gov Dysregulated lipid metabolism, including the pathways involving SAG, contributes significantly to the metabolic adaptability of tumors, allowing them to thrive in harsh microenvironments and resist therapeutic interventions. nih.gov The reprogramming of lipid metabolism within cancer cells can also influence the tumor microenvironment, affecting immune cells and promoting inflammation, angiogenesis, and metastasis. nih.govmdpi.com

Contributions to Metabolic Dysregulation and Insulin (B600854) Resistance in Cellular and Animal Models

The SAG signaling axis is deeply connected to systemic metabolic regulation. SAG is the primary precursor to the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a molecule implicated in metabolic syndromes, obesity, and the regulation of insulin sensitivity. nih.govnih.gov Pre-clinical models have been crucial in elucidating these connections.

A study using human embryonic stem cell-derived cardiomyocytes (hESC-CMs) created a model of inflammation-induced insulin resistance. nih.gov In this model, treatment with 2-AG was shown to reverse insulin resistance by inhibiting the expression of pro-inflammatory cytokines, restoring insulin signaling pathways, and enhancing glucose uptake. nih.gov The mechanism was found to be dependent on the activation of the AMP-activated protein kinase (AMPK) signaling pathway. nih.gov Since 2-AG is directly derived from SAG, this research provides a direct mechanistic link between the SAG-to-2-AG pathway and the amelioration of insulin resistance in a human cell model. nih.govnih.gov

Furthermore, studies in animal models have shown that endocannabinoid signaling is critical for regulating motivated behavior, including the reward response to high-fat foods, which has implications for obesity. nih.gov Research in adolescent human subjects with insulin resistance has also highlighted that adipose tissue, a primary site of DAG metabolism, exhibits a more rapid dynamic response to insulin compared to muscle and liver tissue, underscoring the importance of lipid metabolism in the early stages of insulin action and dysregulation. mines.edu

| Pre-clinical Model | Key Finding | Implication in Metabolic Disease | Reference |

|---|---|---|---|

| Human Embryonic Stem Cell-Derived Cardiomyocytes (hESC-CMs) | The SAG-derivative 2-AG reverses inflammation-induced insulin resistance. | A potential therapeutic target for cardiometabolic diseases. | nih.gov |

| hESC-CMs | 2-AG activates the AMPK signaling pathway to restore insulin sensitivity. | Provides a molecular mechanism linking the SAG/2-AG axis to metabolic control. | nih.gov |

| Mouse Models | The 2-AG signaling pathway is involved in reward from high-fat food. | Connects the endocannabinoid system to behaviors that can lead to obesity. | nih.gov |

Role in Neurodegenerative Disorders and Neuropathology in Research Models

In the central nervous system, lipids are essential for structure and function, and impaired lipid metabolism is a key feature of brain aging and neurodegenerative diseases like Alzheimer's and Parkinson's disease. nih.govnih.gov The conversion of SAG to 2-AG is a fundamental process in synaptic signaling. nih.gov This pathway is exceptionally prominent in the brain, where 1-stearoyl-2-arachidonoyl species can constitute up to 90% of the total molecular species of phosphoinositides, the source of SAG. nih.gov

Dysregulation of this pathway is implicated in neuropathology. nih.gov Research has shown that changes in lipid metabolism can accelerate the progression of neurodegeneration by affecting protein aggregation and promoting neuroinflammation. nih.govnih.gov While direct studies on SAG are emerging, the well-established link between its derivative, 2-AG, and various neurologic disorders points to the critical upstream role of SAG. nih.gov Furthermore, lipidomic studies in aging mouse brains have identified a progressive, age-related decline in a class of anti-inflammatory lipids known as 3-sulfogalactosyl diacylglycerols (SGDGs). nih.govnih.gov These lipids were found to suppress the release of pro-inflammatory cytokines in microglia, the brain's resident immune cells. nih.govnih.gov This discovery highlights how specific lipid classes can modulate the neuro-inflammatory processes that are a common feature of neurodegenerative diseases.

Implications in Cardiovascular Diseases through Mechanistic Studies (e.g., Atherosclerosis Models)

Evidence from pre-clinical and clinical samples points to the involvement of the SAG molecular structure in cardiovascular diseases. A key pathological process in many cardiovascular events is atherosclerosis, which involves the buildup of plaques containing lipids, inflammatory cells, and fibrous elements in artery walls.

Lipidomic analysis of human stenotic aortic valves revealed an accumulation of modified lipoprotein-derived lipid particles. caymanchem.com Specifically, 1-stearoyl-2-arachidonoyl-sn-glycero-3-PC (SAPC), the direct phospholipid precursor to SAG, was identified within these pathological tissues and in atherosclerotic plaques. caymanchem.com This finding directly implicates the accumulation of this specific lipid species in the development of aortic stenosis and atherosclerosis.

Additionally, as established in cellular models of cardiomyocytes, the SAG derivative 2-AG plays a protective role against inflammation-induced insulin resistance. nih.gov Given that insulin resistance is a major risk factor for cardiovascular disease, the modulatory effects of the SAG/2-AG pathway on cardiac cell metabolism and inflammation suggest it is a relevant axis in cardiovascular pathophysiology.

Participation in Chronic Inflammatory Conditions in Pre-clinical Investigations

SAG is positioned at a critical junction in the regulation of inflammation. It serves as a precursor for two major classes of signaling molecules: the endocannabinoid 2-AG and the fatty acid arachidonic acid. nih.govresearchgate.net The balance of this metabolic processing can determine pro- or anti-inflammatory outcomes. Arachidonic acid is the substrate for the synthesis of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. Conversely, 2-AG and other endocannabinoids often exert immunomodulatory and anti-inflammatory effects. nih.gov

In a pre-clinical model using macrophages and microglia, a class of structurally related sulfated diacylglycerols (SGDGs) was shown to dramatically suppress the expression of pro-inflammatory genes and the release of cytokines induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. nih.gov The mechanism of action was traced to the inhibition of the NF-κB pathway, a central regulator of the inflammatory response. nih.govnih.gov In a separate model, 2-AG demonstrated strong anti-inflammatory effects in cardiomyocytes by inhibiting the production of pro-inflammatory cytokines. nih.gov These findings from pre-clinical investigations underscore the significant role that specific diacylglycerol species and their metabolites play in modulating the complex cellular and signaling events that drive chronic inflammatory conditions.

Advanced Research Methodologies for 3 Stearoyl 2 Arachidonyl Sn Glycerol Studies

Quantitative Lipidomics Approaches for Profiling and Absolute Quantification

Quantitative lipidomics aims to measure the absolute or relative amounts of lipid species in a sample. For a specific diacylglycerol (DAG) like 3-Stearoyl-2-arachidonyl-SN-glycerol, this involves highly sensitive and specific techniques that can distinguish it from a multitude of other structurally similar lipids.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern lipidomics due to its high sensitivity, specificity, and throughput. waters.comnih.govcreative-proteomics.com This approach is well-suited for the analysis of diacylglycerols and triacylglycerols from complex biological matrices. lcms.cznih.gov

Research Findings: In a typical LC-MS/MS workflow for DAG analysis, reversed-phase liquid chromatography (RPLC) is used to separate lipid species based on their hydrophobicity, which is determined by acyl chain length and the number of double bonds. nih.gov For 3-Stearoyl-2-arachidonyl-SN-glycerol, this allows for its separation from other DAGs with different fatty acid compositions.

Following chromatographic separation, the molecules are ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), and introduced into the mass spectrometer. acs.org Tandem mass spectrometry (MS/MS) is then used for structural confirmation and quantification. A common strategy is Multiple Reaction Monitoring (MRM), a highly specific and sensitive technique. waters.comlcms.cz In MRM, a specific precursor ion of the target molecule is selected and fragmented, and a resulting characteristic product ion is monitored. For DAGs, precursor ions are often ammonium (B1175870) adducts ([M+NH₄]⁺). lcms.czlcms.cz The fragmentation of the precursor ion results in the neutral loss of one of the fatty acyl chains, providing a specific product ion that can be used for quantification and identification. lcms.cz For 3-Stearoyl-2-arachidonyl-SN-glycerol, this would involve monitoring the neutral loss of either stearic acid (18:0) or arachidonic acid (20:4).

The table below illustrates the principle of MRM transitions for identifying a DAG containing stearic and arachidonic acids.

| Precursor Ion (Ammonium Adduct) [M+NH₄]⁺ | Fatty Acid Neutral Loss | Product Ion [M+NH₄ - RCOOH]⁺ | Monitored Transition (m/z) | Information Gained |

|---|---|---|---|---|

| e.g., 666.6 (for C41H72O5) | Stearic Acid (C18:0) | Product ion corresponding to loss of stearic acid | 666.6 → [Product Ion] | Confirms presence of a stearoyl moiety |

| e.g., 666.6 (for C41H72O5) | Arachidonic Acid (C20:4) | Product ion corresponding to loss of arachidonic acid | 666.6 → [Product Ion] | Confirms presence of an arachidonoyl moiety |

For achieving exceptionally high sensitivity, Gas Chromatography-Negative Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) is a powerful technique. capes.gov.br It is particularly useful for analyzing trace amounts of specific lipids in small biological samples, such as human basophils. nih.gov

Research Findings: Direct analysis of diacylglycerols by GC is often challenging due to their low volatility and thermal instability. Therefore, a derivatization step is required. To make the molecule suitable for GC and to enhance its sensitivity in NICI mode, the free hydroxyl group of the DAG is typically converted to a derivative that has a high electron-capture cross-section. nih.gov A common derivatizing agent is pentafluorobenzyl (PFB) bromide, which reacts with the hydroxyl group to form a PFB ester. nih.govnih.gov

This PFB derivative is highly volatile and stable for GC analysis. Under NICI conditions, it readily captures an electron and undergoes limited fragmentation, producing an intense molecular anion ([M-PFB]⁻ or [M]⁻). nih.govnih.gov This process results in very clean mass spectra with minimal background noise, leading to exquisite sensitivity. A study successfully quantified the isomeric 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) by converting it to its pentafluorobenzoyl ester, which yielded an intense molecular anion at m/z 838. nih.gov The detection limit for this method was less than 0.20 picograms, demonstrating its high sensitivity. nih.gov This approach allows for the precise quantification of specific DAG species from as few as 100,000 cells. nih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both LC and GC for lipid analysis. shimadzu.com Using a supercritical fluid, typically carbon dioxide, as the primary mobile phase, SFC provides unique selectivity and often superior resolution for complex lipid mixtures, especially for separating isomers. shimadzu.comyoutube.com

Research Findings: SFC is particularly adept at separating triacylglycerol (TAG) and diacylglycerol isomers, including regioisomers (where fatty acids are at different positions on the glycerol (B35011) backbone) and stereoisomers (enantiomers). researchgate.netnih.gov The separation can be finely tuned by modifying parameters such as pressure, temperature, and the composition of an organic co-solvent (modifier). shimadzu.comresearchgate.net When coupled with mass spectrometry, SFC/MS allows for the simultaneous separation and identification of these closely related lipid structures. Researchers have successfully used SFC/MS/MS to separate TAG regioisomers like sn-POO, OPO, and OOP (P=palmitic, O=oleic) in under 40 minutes, a significant improvement over some conventional HPLC methods. researchgate.net This high resolving power is critical for accurately quantifying a specific isomer like 3-Stearoyl-2-arachidonyl-SN-glycerol without interference from its other positional isomers, such as 1-Stearoyl-2-arachidonyl-sn-glycerol.

| Technique | Principle | Advantages for DAG Analysis | Limitations |

|---|---|---|---|

| LC-MS/MS | Separation by polarity/hydrophobicity, followed by mass-based detection. nih.gov | High throughput, robust quantification (MRM), applicable to a wide range of lipids. waters.comnih.gov | Co-elution of some isomers can be challenging. mdpi.com |

| GC-NICI-MS | Separation of volatile derivatives by boiling point, high-sensitivity detection by electron capture. nih.gov | Extremely high sensitivity (femtogram to picogram range), highly selective. nih.gov | Requires derivatization, limited to thermally stable compounds. |

| SFC-MS | Separation using a supercritical fluid mobile phase, offering unique selectivity. shimadzu.com | Excellent resolution of isomers (regioisomers and enantiomers), faster analysis times. researchgate.netnih.gov | Less commonly available than LC/GC systems. |

Stereoisomer-Specific Analytical Techniques and Resolution

Distinguishing between stereoisomers, such as sn-1/3 substituted glycerolipids, is a significant analytical challenge. mdpi.com The specific position of fatty acids on the glycerol backbone (stereospecificity) is crucial as it dictates the lipid's metabolic fate and biological function.

Research Findings: The primary method for resolving enantiomeric and regioisomeric glycerolipids is chiral chromatography. acs.orgaocs.org Chiral High-Performance Liquid Chromatography (HPLC) or chiral SFC, utilizing columns with a chiral stationary phase (CSP), can physically separate enantiomers. acs.orgresearchgate.net For example, columns based on cellulose-tris(3,5-dimethylphenylcarbamate) have been successfully used to separate complex mixtures of TAG enantiomers, which can then be identified by mass spectrometry. acs.org This approach allows for the direct quantification of individual enantiomers in a mixture.

Alternatively, enzymatic methods involving stereospecific lipases can be employed. mdpi.comaocs.org For instance, pancreatic lipase (B570770) specifically hydrolyzes fatty acids from the sn-1 and sn-3 positions of a triacylglycerol, leaving the 2-monoacyl-sn-glycerol intact. aocs.org While no single enzyme can distinguish between the sn-1 and sn-3 positions on its own, complex, multi-step procedures have been developed. aocs.org These classic methods involve partial hydrolysis with enzymes, isolation of the resulting mono- and diacylglycerols, and subsequent analysis to piece together the original stereospecific structure. mdpi.com

Application of Fluorescent Probes and Genetically Encoded Biosensors for Live Cell Imaging

To understand the subcellular localization and dynamic behavior of lipids in their native environment, researchers turn to live-cell imaging techniques.

| Probe Type | Example | Target | Application |

|---|---|---|---|

| Fluorescent Dye | BODIPY 493/503 | Neutral lipids (in lipid droplets) | Imaging lipid droplet dynamics, size, and number. acs.org |

| Fluorescent Dye | Nile Red | Neutral lipids | Staining and quantifying intracellular lipid droplets. nih.gov |

| Genetically Encoded Biosensor | PKC C1 domain-GFP | Diacylglycerol (DAG) | Tracking real-time changes in DAG concentration at membranes. nih.gov |

Genetically Encoded Biosensors: For greater molecular specificity, genetically encoded biosensors are powerful tools. nih.govmolbiolcell.orgresearchgate.net These are proteins engineered by fusing a lipid-binding domain to a fluorescent protein (like GFP). molbiolcell.orgnih.gov When the target lipid is produced in a specific cellular membrane, the biosensor is recruited to that location, causing a detectable change in fluorescence. While a biosensor for 3-Stearoyl-2-arachidonyl-SN-glycerol does not currently exist, biosensors for the general class of diacylglycerol (DAG) are widely used. These often utilize the C1 domain from Protein Kinase C (PKC), which specifically binds DAG. nih.gov By expressing a C1-GFP fusion protein in cells, researchers can visualize the production and localization of DAG at the plasma membrane or internal organelles in response to cellular signaling events, providing crucial insights into the spatio-temporal dynamics of DAG-mediated signaling pathways. nih.govnih.gov

Stable Isotope Labeling and Tracer Studies for Metabolic Flux Analysis

While lipidomics provides a snapshot of lipid concentrations, stable isotope labeling offers a dynamic view of their metabolism. creative-proteomics.comfao.org Metabolic flux analysis (MFA) uses non-radioactive, stable isotope-labeled precursors to trace the movement of atoms through metabolic pathways. creative-proteomics.com

Research Findings: In a typical experiment, cells or organisms are supplied with a substrate labeled with a heavy isotope, such as ¹³C-labeled glucose or ²H-labeled fatty acids. nih.govmdpi.com These labeled precursors are taken up by the cells and incorporated into newly synthesized molecules. By using mass spectrometry to track the incorporation of the heavy isotope into 3-Stearoyl-2-arachidonyl-SN-glycerol over time, researchers can quantify its rate of synthesis (flux). nih.gov

This technique is the only way to directly measure the rates of biosynthesis, remodeling, and degradation of specific lipid species in a living system. nih.gov It allows scientists to understand how metabolic pathways leading to the formation of this specific DAG are regulated under different physiological or pathological conditions. For instance, by providing labeled stearic acid and labeled arachidonic acid, one could trace their respective incorporation into the sn-3 and sn-2 positions, elucidating the specific enzymatic pathways responsible for the molecule's assembly. The analysis of the isotopologue distribution (molecules with different numbers of heavy isotopes) provides detailed information on the precursor sources and the activity of the metabolic network. mdpi.com

Recombinant Protein Expression and In Vitro Enzymatic Assay Development

To understand the synthesis and metabolism of 3-stearoyl-2-arachidonoyl-sn-glycerol, researchers rely on the production of highly purified enzymes involved in its lifecycle, such as diacylglycerol acyltransferases (DGATs). Recombinant protein expression systems are pivotal for generating these enzymes in sufficient quantities for detailed biochemical characterization.

Recombinant Protein Expression:

Bacterial systems, particularly Escherichia coli, are frequently employed for expressing enzymes like DGATs due to their rapid growth and well-established genetic tools. mdpi.com However, challenges such as the formation of insoluble inclusion bodies can arise, especially with eukaryotic membrane-bound proteins. mdpi.comnih.gov To overcome this, proteins are often expressed as fusions with highly soluble partners like maltose-binding protein (MBP). nih.gov For instance, a full-length type 2 diacylglycerol acyltransferase (DGAT2) from the tung tree has been successfully expressed in E. coli as an MBP-fusion protein, which also included a six-histidine tag for purification via nickel affinity chromatography. nih.gov

For more complex eukaryotic proteins that may require specific post-translational modifications or chaperones for proper folding, baculovirus-infected insect cell systems (e.g., Spodoptera frugiperda Sf9 cells) offer a valuable alternative. nih.gov Human diacylglycerol kinase α, another key enzyme in DAG signaling, has been produced in a soluble and active form using this system, which was not achievable in E. coli. nih.gov

In Vitro Enzymatic Assay Development:

Once purified, these recombinant enzymes are used in in vitro assays to determine their substrate specificity, kinetics, and regulatory properties. A typical assay for DGAT activity involves incubating the recombinant enzyme with its substrates, a specific diacylglycerol like 3-stearoyl-2-arachidonoyl-sn-glycerol and an acyl-CoA, and then quantifying the triacylglycerol (TAG) product.

Similarly, assays for phospholipase C (PLC), the enzyme that generates DAG from phosphatidylinositol 4,5-bisphosphate, are crucial. echelon-inc.com These assays often utilize radioactively or fluorescently labeled substrates to track the formation of DAG. The development of sensitive and selective analytical methods, such as gas chromatography-mass spectrometry (GC-MS), allows for the precise quantification of specific DAG species like SAG produced in these enzymatic reactions. nih.gov For example, a highly sensitive GC-negative ion chemical ionization mass spectrometry method has been developed to quantify endogenous 1-stearoyl-2-arachidonoyl-sn-3-glycerol in human basophils. nih.gov

| Expression System | Host Organism | Common Fusion Tags | Advantages | Challenges |

| Bacterial | Escherichia coli | MBP, GST, His-tag | Rapid growth, low cost, well-understood genetics mdpi.com | Inclusion body formation, lack of eukaryotic post-translational modifications mdpi.comnih.gov |

| Baculovirus | Insect cells (Sf9) | His-tag, GST | Suitable for complex eukaryotic proteins, proper folding and modifications nih.gov | Higher cost, slower than bacterial systems |

Computational Modeling and Molecular Dynamics Simulations of Lipid-Protein Interactions

Computational methods, particularly molecular dynamics (MD) simulations, provide powerful insights into the dynamic interactions between lipid molecules like 3-stearoyl-2-arachidonoyl-sn-glycerol and proteins. nih.govresearchgate.net These "computational microscopes" can reveal details of molecular motion and binding events that are often difficult to capture experimentally. illinois.edu

MD simulations model the behavior of atoms and molecules over time by solving Newton's equations of motion. This allows researchers to observe how SAG integrates into a lipid bilayer and how its physical properties—such as the conformation of its unsaturated arachidonoyl chain—influence the surrounding membrane. nih.gov

Key research applications include:

Protein Kinase C (PKC) Activation: Simulations have been used to study how different DAG species, varying in their acyl chain unsaturation, behave within a membrane. These studies suggest that the degree of unsaturation affects the availability of the DAG molecule at the lipid-water interface, which can in turn influence its ability to activate different PKC isozymes. nih.gov

Lipid-Gated Ion Channels: The interaction of specific lipids with membrane proteins can be modeled to understand how they regulate protein function. Simulations can visualize how lipids bind to protein surfaces, induce conformational changes, and potentially create pathways for ions to cross the membrane. illinois.edu

Mapping Lipid Environments: By simulating a single protein in a complex, multi-component lipid bilayer, researchers can identify which types of lipids preferentially interact with the protein, forming a unique "lipid shell." nih.govresearchgate.net This provides a detailed picture of the protein's immediate environment, which is crucial for its stability and function.

These computational approaches are essential for generating and testing hypotheses about the specific roles of 3-stearoyl-2-arachidonoyl-sn-glycerol in modulating the structure and function of membrane-associated proteins. nih.govnih.gov

Concluding Perspectives and Future Research Trajectories

Unresolved Questions and Emerging Research Frontiers in 3-Stearoyl-2-arachidonyl-SN-glycerol Biology

Despite its recognized role as a second messenger and metabolic intermediate, many questions regarding the specific biology of 3-stearoyl-2-arachidonyl-sn-glycerol remain unanswered. A primary area of investigation is its precise role in the activation of various protein kinase C (PKC) isozymes. While it is known to be a potent activator of several PKC isoforms, the differential effects compared to other DAG species are not fully elucidated. The synergistic action of arachidonic acid and diacylglycerol in activating PKC suggests that DAGs containing arachidonic acid, such as 3-stearoyl-2-arachidonyl-sn-glycerol, may have unique signaling properties.

Emerging research frontiers are focused on understanding the spatial and temporal dynamics of 3-stearoyl-2-arachidonyl-sn-glycerol within the cell. Key unresolved questions include:

Subcellular Localization and Trafficking: How is the localization of 3-stearoyl-2-arachidonyl-sn-glycerol controlled, and how does this localization influence its downstream signaling outputs?

Enzymatic Specificity: Which specific phospholipase C (PLC) and diacylglycerol lipase (B570770) (DAGL) enzymes are primarily responsible for the generation and degradation of this particular DAG species?

Physiological and Pathophysiological Significance: What are the specific contributions of 3-stearoyl-2-arachidonyl-sn-glycerol to physiological processes and to the development of diseases such as cancer and metabolic syndrome? Studies have shown that an accumulation of diacylglycerols is a hallmark of nonalcoholic fatty liver disease (NAFLD), and specific DAG species may be important signaling molecules in its progression.

Potential for Pre-clinical Target Identification and Mechanistic Therapeutic Strategies

The involvement of diacylglycerols in critical signaling pathways makes the enzymes that regulate their metabolism attractive targets for therapeutic intervention. The enzymes responsible for the synthesis and degradation of 3-stearoyl-2-arachidonyl-sn-glycerol, such as diacylglycerol acyltransferases (DGATs), represent potential preclinical targets. Inhibition of DGAT2, for example, has shown promise in nonclinical studies for reducing triglyceride synthesis.

Mechanistic therapeutic strategies could be designed to modulate the levels of specific DAGs like 3-stearoyl-2-arachidonyl-sn-glycerol to influence cellular processes such as proliferation and apoptosis. Given the role of DAG signaling in cancer and immune cell function, targeting pathways involving this lipid second messenger could offer novel approaches for cancer therapy. Furthermore, preclinical models are being used to investigate the role of diacylglycerol lipase, the enzyme that synthesizes the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) from DAG precursors, in conditions like alcohol use disorder.

Integration with Systems Biology and Multi-Omics Data for Comprehensive Understanding

A comprehensive understanding of the roles of 3-stearoyl-2-arachidonyl-sn-glycerol necessitates a systems biology approach, integrating data from lipidomics with other omics fields like genomics, transcriptomics, and proteomics. Such multi-omics approaches can provide a more complete picture of the metabolic and signaling networks in which this specific DAG is involved.

Genome-scale metabolic models (GSMM) can be utilized to predict the flux through pathways involving 3-stearoyl-2-arachidonyl-sn-glycerol under various conditions. By combining these models with experimental data, researchers can gain insights into the complex regulation of lipid metabolism and its impact on cellular function and disease. This integrated approach is crucial for deciphering the complex interplay between different lipid species and their metabolic pathways in health and disease.

Development of Novel Research Tools and Methodological Innovations in Lipid Research

The study of specific lipid molecules like 3-stearoyl-2-arachidonyl-sn-glycerol is heavily reliant on advancements in analytical techniques. Modern lipidomics, driven by mass spectrometry (MS) and chromatography, has enabled the identification and quantification of a vast array of lipid species. However, the analysis of DAG isomers remains challenging due to their similar physicochemical properties.

Recent methodological innovations are addressing these challenges. Novel derivatization strategies and advanced chromatographic techniques, such as supercritical fluid chromatography (SFC) and two-dimensional liquid chromatography (2D-LC), are improving the separation and identification of DAG isomers. High-resolution mass spectrometry and tandem MS (MS/MS) provide detailed structural information, which is essential for distinguishing between closely related lipid species. The development of these tools will be critical for advancing our understanding of the specific biological functions of 3-stearoyl-2-arachidonyl-sn-glycerol.

Q & A

Q. What are the optimal handling and storage conditions for 3-stearoyl-2-arachidonyl-sn-glycerol to prevent degradation during experiments?

- Methodological Answer: The compound is highly sensitive to acyl migration and oxidation. Store at -20°C in inert, airtight containers under nitrogen to minimize air exposure. Avoid repeated freeze-thaw cycles and exposure to light. For short-term use (≤2 weeks), storage at room temperature in a desiccator is feasible if protected from humidity and oxidative agents . During handling, use argon or nitrogen atmospheres and avoid acidic/basic conditions to preserve stereochemical integrity .

Q. How can researchers validate the stereochemical purity of synthesized 3-stearoyl-2-arachidonyl-sn-glycerol?

- Methodological Answer: Use <sup>1</sup>H NMR to monitor characteristic glycerol backbone resonances (e.g., δ 5.08 ppm for sn-2 arachidonoyl protons). Acyl migration products (e.g., 1,3-diacylglycerol) show distinct shifts (δ 4.05–4.21 ppm). Confirm purity via 2D TLC (silica gel plates, hexane:diethyl ether:acetic acid = 70:30:1) and quantify migration by integrating attenuated NMR peaks .

Q. What are the key challenges in synthesizing enantiomerically pure 3-stearoyl-2-arachidonyl-sn-glycerol?

- Methodological Answer: Arachidonic acid’s polyunsaturation complicates traditional synthesis due to susceptibility to oxidation and isomerization. A chemoenzymatic approach using phospholipase A2 (PLA2) ensures stereospecific hydrolysis of phosphatidylcholine precursors, yielding >97% optical purity. Critical steps include:

- Protecting the sn-3 position with phosphocholine.

- Using anhydrous arachidonic acid chloride under low-temperature (<0°C) conditions to minimize acyl migration .

Advanced Research Questions

Q. How can isotopic labeling (e.g., <sup>13</sup>C) of 3-stearoyl-2-arachidonyl-sn-glycerol enhance NMR studies of lipid-protein interactions?

- Methodological Answer: Labeling the glycerol backbone (C1, C2, C3) and stearoyl carbonyl carbon enables precise tracking of molecular dynamics. Key strategies:

- Use glycerol-1,3-<sup>13</sup>C2 and glycerol-2-<sup>13</sup>C precursors to avoid <sup>13</sup>C-<sup>13</sup>C coupling artifacts in NMR.

- Optimize signal-to-noise ratios by adjusting isotopic enrichment (50% per position recommended). Labeled analogs are critical for studying membrane insertion depths and drug-lipid interactions via <sup>13</sup>C CP-MAS NMR .

Q. What experimental approaches resolve contradictions in reported bioactivity data for 3-stearoyl-2-arachidonyl-sn-glycerol (e.g., IL-2 suppression vs. PKC activation)?